[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine

Lipophilicity Drug-likeness Medicinal Chemistry

[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine (CAS 1052564-18-7) is a heterocyclic amine building block featuring a pyridine core substituted at the 6-position with a 3,5-dimethylpyrazole moiety and at the 3-position with a methanamine group. It possesses a molecular formula of C11H14N4, a molecular weight of 202.26 g/mol, a predicted XLogP3 of 0.8, and a predicted pKa of 8.00±0.29.

Molecular Formula C11H14N4
Molecular Weight 202.261
CAS No. 1052564-18-7
Cat. No. B2687465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine
CAS1052564-18-7
Molecular FormulaC11H14N4
Molecular Weight202.261
Structural Identifiers
SMILESCC1=CC(=NN1C2=NC=C(C=C2)CN)C
InChIInChI=1S/C11H14N4/c1-8-5-9(2)15(14-8)11-4-3-10(6-12)7-13-11/h3-5,7H,6,12H2,1-2H3
InChIKeyXGHDHYFXORRTKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine (CAS 1052564-18-7): A 3,5-Dimethylpyrazole-Functionalized Pyridine Building Block for Medicinal Chemistry and Catalysis


[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine (CAS 1052564-18-7) is a heterocyclic amine building block featuring a pyridine core substituted at the 6-position with a 3,5-dimethylpyrazole moiety and at the 3-position with a methanamine group [1]. It possesses a molecular formula of C11H14N4, a molecular weight of 202.26 g/mol, a predicted XLogP3 of 0.8, and a predicted pKa of 8.00±0.29 [1]. The primary amine handle enables facile derivatization via amide coupling, reductive amination, or sulfonamide formation, while the 3,5-dimethylpyrazole motif is a recognized privileged scaffold in kinase inhibitor design and coordination chemistry [2].

Why [6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine Cannot Be Replaced by Unsubstituted, Mono-Methyl, or Regioisomeric Analogs


The [6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine scaffold presents a specific combination of steric, electronic, and physicochemical properties that are not replicated by its closest commercial analogs. Substitution of the 3,5-dimethylpyrazole with an unsubstituted pyrazole (CAS 956191-88-1) or a 3-methylpyrazole (CAS 1038389-40-0) results in a stepwise reduction in lipophilicity (ΔXLogP3 of -0.8 and -0.4 log units, respectively), which directly impacts membrane permeability and target binding in a cellular context [1]. The 2,6-regioisomer (CAS 1052559-31-5) presents a fundamentally different spatial orientation of the pyrazole and methanamine groups, altering the vector of the reactive amine handle and the coordination geometry of the N,N-bidentate pocket [2]. Class-level evidence confirms that the 3,5-dimethyl substitution on the pyrazole ring is critical for achieving potent kinase hinge-binding, a property absent in des-methyl analogs [3]. These differences manifest as distinct SAR outcomes that cannot be overcome by merely adjusting stoichiometry or reaction conditions.

Quantitative Differentiation Evidence for [6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine Relative to Key Analogs


Lipophilicity (XLogP3) Comparison: 3,5-Dimethyl Substitution Confers Optimal LogP for Membrane Permeability

The target compound exhibits an XLogP3 of 0.8, representing a 0.8 log unit increase over the unsubstituted analog (6-(1H-pyrazol-1-yl)pyridin-3-yl)methanamine, CAS 956191-88-1, XLogP3 = 0), and a 0.4 log unit increase over the 3-methyl analog (CAS 1038389-40-0, XLogP3 = 0.4) [1]. This incremental lipophilicity positions the compound within the optimal oral drug-likeness window (LogP 0-3) while providing enhanced membrane permeability relative to its less substituted counterparts [2].

Lipophilicity Drug-likeness Medicinal Chemistry

Steric and Electronic Modulation: Enhanced Steric Bulk from 3,5-Dimethyl Pattern Differentiates from Mono-Methyl and Unsubstituted Pyrazoles

The 3,5-dimethyl substitution pattern on the pyrazole ring introduces symmetric steric bulk on both sides of the heterocycle, a feature absent in the unsubstituted and 3-methyl analogs. This steric profile is a key determinant of kinase hinge-binding selectivity, as the 3,5-dimethylpyrazole motif is explicitly recognized as a privileged hinge-binding scaffold for ATP-competitive kinase inhibitor design . The increased molecular weight (202.26 vs. 174.20 g/mol for unsubstituted) and larger Connolly surface area contribute to differential binding pocket occupancy [1].

Steric Effects Kinase Selectivity Structure-Activity Relationship

Regioisomeric Differentiation: 2,6- vs. 2,5-Substitution Pattern Alters Coordination Geometry and Reactive Handle Orientation

The target compound places the pyrazole at the pyridine 6-position and the methanamine at the 3-position, creating a 2,5-substitution pattern. In contrast, the regioisomer [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine (CAS 1052559-31-5) places the pyrazole at the 2-position, directly adjacent to the methanamine at the 3-position. This fundamental difference alters the bite angle in metal coordination and the exit vector of the primary amine for further derivatization [1]. Published studies on related pyrazolylpyridine ligands (e.g., 2-bromo-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine, L1) confirm that the 6-substituted pattern enables bidentate N,N-coordination to transition metals, a geometry unavailable to the 2-substituted regioisomer [2].

Coordination Chemistry Ligand Design Regiochemistry

Predicted pKa and Ionization State: Lower Basicity than Unsubstituted Analog Influences Salt Formation and Purification Strategy

The predicted pKa of the pyridinium nitrogen in the target compound is 8.00±0.29 . While a directly comparable predicted pKa for the unsubstituted analog (CAS 956191-88-1) is not available from the same source, the electron-donating methyl groups on the 3,5-dimethylpyrazole are expected to slightly increase the electron density on the pyrazole ring, indirectly affecting the basicity of the pyridine nitrogen. The computed LogP of 1.3663 from an alternative source (CAS database) supports the compound's moderate lipophilicity [1]. This pKa suggests that at physiological pH (7.4), the compound is partially protonated, which influences its solubility, salt formation with acids, and chromatographic purification behavior.

Ionization Salt Selection Purification

Commercial Availability and Purity Profile: Multi-Supplier Sourcing with Defined Purity Specifications

The target compound is available from multiple reputable suppliers including Santa Cruz Biotechnology (sc-351142, pricing: $248/250 mg, $510/1 g) , Aladdin (D389363, room temperature storage) , and AKSci (95% minimum purity) . This multi-supplier landscape contrasts with several analogs (e.g., the 4-iodo derivative CAS 1341365-38-5) which have more restricted commercial availability. The compound is supplied at 95-98% purity across vendors, suitable for direct use in parallel synthesis and medicinal chemistry workflows without additional purification.

Procurement Purity Supply Chain

Optimal Application Scenarios for [6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine Based on Quantitative Differentiation Evidence


Kinase-Focused Fragment Library Design Requiring a Privileged Hinge-Binding Scaffold

The 3,5-dimethylpyrazole motif is a recognized privileged scaffold for ATP-competitive kinase hinge-binding [1]. The methanamine handle at the pyridine 3-position provides a versatile synthetic exit vector for parallel library synthesis via amide coupling or reductive amination. The XLogP3 of 0.8 positions this fragment within the favorable lipophilicity range for fragment-based drug discovery (typically LogP < 3), while offering improved membrane permeability over the unsubstituted analog (XLogP3 = 0) [2]. Researchers constructing kinase-targeted fragment libraries should prioritize this scaffold over des-methyl analogs when cell-based screening is anticipated, as the incremental lipophilicity may enhance intracellular target engagement.

Synthesis of N,N-Bidentate Ligands for Homogeneous Transition Metal Catalysis

The 6-(pyrazol-1-yl)pyridine architecture with a 3-methanamine substituent enables the generation of N,N-bidentate ligands that coordinate to transition metals through the pyridine nitrogen and the pyrazole N2 position. Published structural studies on the closely related ligand 2-bromo-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine (L1) confirm a bidentate coordination mode with Ni(II) and Ru(III), yielding well-defined mononuclear complexes characterized by single-crystal X-ray diffraction [3][4]. The primary amine on the target compound allows further functionalization with phosphine, carboxylate, or additional heterocyclic arms to tune the steric and electronic properties of the resulting metal complex. This scaffold is preferable to the 2-substituted regioisomer (CAS 1052559-31-5) for generating the specific coordination geometry required for ethylene oligomerization and other catalytic applications.

Medicinal Chemistry SAR Exploration Around Pyrazole Substitution: A Systematic Methyl Scan

For medicinal chemistry programs where the pyrazole substitution pattern is a variable under investigation, the target compound serves as the 'dimethyl' reference point in a systematic methyl scan series comprising: unsubstituted (XLogP3 = 0), 3-methyl (XLogP3 = 0.4), and 3,5-dimethyl (XLogP3 = 0.8) [5]. This series enables deconvolution of steric and lipophilic contributions to target binding and cellular activity. The symmetrical 3,5-dimethyl pattern is particularly valuable for assessing the effect of filling both hydrophobic sub-pockets in the kinase hinge region simultaneously, a query that cannot be addressed with the unsymmetrical 3-methyl analog alone.

Chemical Probe Synthesis Requiring a Defined Amine Handle with Moderate Lipophilicity for CNS or Cellular Target Engagement

The combination of a primary amine (enabling bioconjugation, fluorescent labeling, or affinity chromatography resin attachment) with a moderate XLogP3 of 0.8 and a TPSA of 56.7 Ų [5] positions this scaffold favorably for designing chemical probes that require both synthetic tractability and adequate passive permeability. The predicted pKa of 8.00 suggests partial protonation at physiological pH, which can be exploited for lysosomal trapping or tuned via N-alkylation of the amine handle. Compared to the unsubstituted pyrazole analog (XLogP3 = 0, TPSA = 56.7 Ų), the dimethyl variant is expected to exhibit superior passive membrane permeability while retaining a similar hydrogen-bonding capacity, a favorable profile for intracellular target engagement studies.

Quote Request

Request a Quote for [6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.